N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-7-14-16-8-12(9-19(14)18-11)17-15(20)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJJRCTDREFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common synthetic route includes the cyclocondensation of a pyrazole derivative with a pyrimidine derivative, followed by functionalization to introduce the phenoxyacetamide group . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Radiopharmaceutical Analogs: F-DPA and Derivatives
Compound : N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (F-DPA precursor, Fig. 1a, compound 1 in )
- Structural Differences: F-DPA features a diethyl acetamide group and a 4-(tributylstannyl)phenyl substituent, whereas the target compound has a phenoxyacetamide group and a simpler 2-methylpyrazolo core. The stannyl group in F-DPA enables radiosynthesis (e.g., for [18F] labeling), a property absent in the target compound .
- Functional Implications: F-DPA derivatives are designed for positron emission tomography (PET) imaging, targeting translocator protein (TSPO) in neurological disorders.
Enzyme Inhibitors: Anagliptin (DPP-IV Inhibitor)
Compound: Anagliptin (N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride)
- Structural Differences: Anagliptin includes a cyanopyrrolidinyl group critical for dipeptidyl peptidase-IV (DPP-IV) inhibition, absent in the target compound. The carboxamide linker in Anagliptin contrasts with the phenoxyacetamide side chain in the target compound .
- Functional Implications: The cyanopyrrolidine moiety in Anagliptin confers selectivity for DPP-IV, a key target in type 2 diabetes therapy. The phenoxy group in the target compound may shift selectivity toward other serine proteases or non-enzyme targets .
Antiparasitic Agents: Kinetoplastid Inhibitors
Compound : N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3 in )
- Structural Differences: This analog replaces the pyrazolo[1,5-a]pyrimidine core with a [1,2,4]triazolo[1,5-a]pyrimidine system. The difluoromethylpyridyl and dimethyloxazole substituents enhance binding to kinetoplastid targets, unlike the target compound’s simpler phenoxy group .
- Functional Implications: Triazolo-pyrimidine derivatives exhibit potent activity against kinetoplastid parasites (e.g., Trypanosoma spp.).
Key Research Findings and Implications
- Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via modular approaches, such as Suzuki coupling (used in F-DPA and triazolo analogs), enabling rapid diversification .
- Substituent-Driven Selectivity: Minor changes (e.g., cyanopyrrolidine vs. phenoxyacetamide) drastically alter target engagement, underscoring the importance of side-chain optimization .
- Therapeutic Potential: While the target compound’s exact role is uncharacterized, its structural features align with radiopharmaceuticals (lipophilic groups) or enzyme inhibitors (polar acetamide linkers) .
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR) based on recent research findings.
Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse mechanisms of action. Notably:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells .
- Antimicrobial Properties : Certain analogs demonstrate significant antimicrobial activity against various pathogens, suggesting potential for development as antimicrobial agents .
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Studies have reported that this compound can selectively induce apoptosis in cancer cells, particularly those deficient in p21, a cyclin-dependent kinase inhibitor. This selectivity is crucial for reducing off-target effects in normal tissues .
- Antimicrobial Effects : The compound has shown promising results against bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationships (SAR)
The SAR studies highlight key modifications that enhance biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of phenoxy group | Increased potency against cancer cells |
| Variation in substituents at the C-7 position | Altered selectivity towards specific kinases |
| Methylation at the N-position | Enhanced stability and bioavailability |
These modifications suggest that careful structural tuning can optimize the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating strong antitumor activity compared to standard chemotherapeutics .
- Antimicrobial Testing : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide, and how can purity be ensured?
- Methodology : The synthesis typically involves cyclization of a pyrazolo[1,5-a]pyrimidine core followed by coupling with phenoxyacetic acid derivatives. Key steps include:
- Cyclization : Use precursors like 2-methylpyrazole and electrophiles under reflux in polar aprotic solvents (e.g., DMF) .
- Amide Coupling : Activate the carboxylic acid group (e.g., using EDCI/HOBt) and react with the amine group of the pyrazolo[1,5-a]pyrimidine intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Confirm via HPLC (>95%) and NMR .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone; IR for functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₄N₄O₂, MW 294.3 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline forms are obtainable .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against Gram-positive S. aureus, E. faecalis) and biofilm inhibition assays .
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., DPP-IV inhibition for diabetes research) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Modify Substituents : Vary the phenoxy group (e.g., electron-withdrawing vs. donating groups) and pyrazolo[1,5-a]pyrimidine methyl position .
- Assay Parallelization : Test analogs in parallel against multiple targets (e.g., kinases, antimicrobials) to identify selectivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DDR1 kinase .
Q. How to resolve contradictory data on this compound’s efficacy across studies?
- Methodology :
- Assay Conditions : Compare variables like cell passage number, serum concentration, and incubation time. For example, biofilm inhibition efficacy may vary with bacterial growth phase .
- Metabolic Stability : Test in liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vivo/in vitro results .
- Structural Confirmation : Re-synthesize the compound and validate purity, as impurities (e.g., unreacted precursors) may skew bioactivity .
Q. What strategies are effective in elucidating the mechanism of action for anticancer activity?
- Methodology :
- Kinase Profiling : Use kinase inhibition panels (e.g., DiscoverX) to identify targets like DDR1, which suppresses cancer cell invasion .
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Chemical Proteomics : Employ pull-down assays with biotinylated analogs to isolate interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
